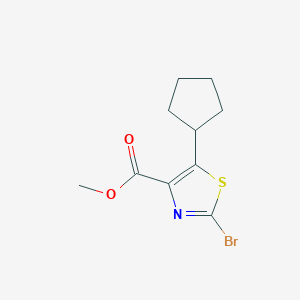
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
The synthesis of Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole with cyclopentyl derivatives under specific conditions. One common method involves the use of thiourea and substituted thioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Common reagents used in these reactions include thiourea, substituted thioamides, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Used in the production of biocides, fungicides, and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of the bromine atom allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromothiazole-4-carboxylate: Similar structure but without the cyclopentyl group.
2-Amino-5-bromo-4-(methoxycarbonyl)-1,3-thiazole: Contains an amino group instead of the cyclopentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H12BrNO2S |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Clave InChI |
JVVYBKADEFFTPH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)Br)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
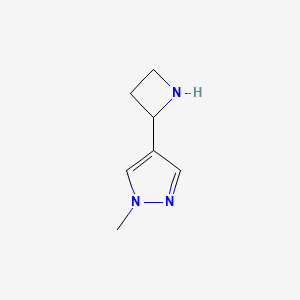
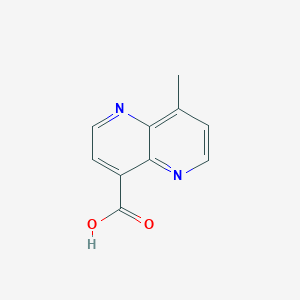
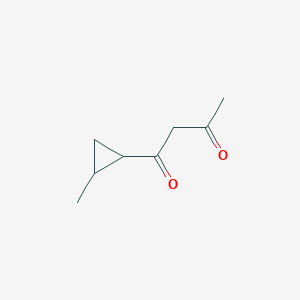
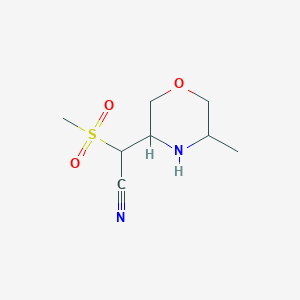
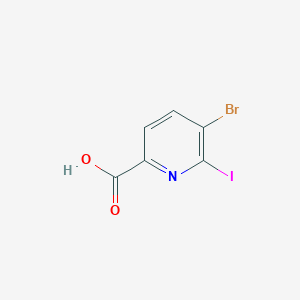
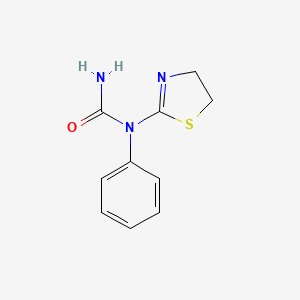

![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
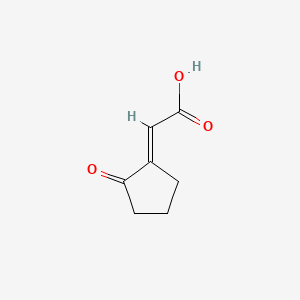
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
